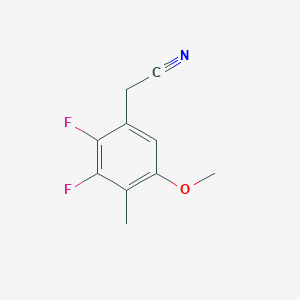

2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,3-difluoro-5-methoxy-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-6-8(14-2)5-7(3-4-13)10(12)9(6)11/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHIYSLMCJIMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile typically involves the introduction of fluorine atoms into the aromatic ring, followed by the addition of methoxy and nitrile groups. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of fluorinated phenylacetonitriles. Key analogs include:

Key Observations :

- Fluorine Substitution: The target compound has two fluorine atoms (positions 2 and 3), distinguishing it from mono-fluorinated analogs like (3-Fluoro-5-methoxyphenyl)acetonitrile .

- Methyl Group: The 4-methyl group in the target compound introduces steric hindrance, which may reduce rotational freedom or influence binding interactions in catalytic systems compared to non-methylated analogs.

- Molecular Weight: The target compound’s higher molecular weight (197.18 vs. 165.16 g/mol for mono-fluorinated analogs) reflects its additional substituents .

Biological Activity

2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile (CAS No. 1706461-19-9) is a compound of interest due to its unique structural features and potential biological activities. The presence of fluorine and methoxy groups in its structure enhances its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features:

- Fluorine atoms : Two fluorine substituents that enhance electronic properties.

- Methoxy group : A methoxy substituent that influences the compound's solubility and reactivity.

- Nitrile functional group : This group is known for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound can be attributed to its interaction with various biological targets:

-

Enzyme Inhibition :

- The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, leading to significant therapeutic implications.

- Anticancer Activity :

-

Antimicrobial Effects :

- Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Cytochrome P450 Interaction :

- A study investigated the interaction of this compound with various cytochrome P450 isoforms. Results indicated that the compound selectively inhibited CYP3A4 and CYP2D6 enzymes, which are significant in drug metabolism. This selective inhibition could lead to increased plasma levels of co-administered drugs metabolized by these enzymes.

-

Antitumor Efficacy :

- In a preclinical model, the compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, suggesting its potential as an anticancer agent.

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Use SHELX for refinement (high-resolution data; R-factor < 5%) .

- NMR : , , and NMR to confirm substituent positions and absence of rotamers.

- GC-MS : Quantify purity and detect byproducts (e.g., dehalogenated derivatives) .

Table 1 : Analytical Workflow

| Technique | Purpose | Critical Parameters |

|---|---|---|

| X-ray | Crystal structure | Resolution ≤ 0.8 Å |

| NMR | Fluorine positioning | δ -110 to -125 ppm |

| GC-MS | Purity | Retention time ±0.1 min |

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected coupling in NMR)?

Methodological Answer :

Contradictions often arise from dynamic processes (e.g., restricted rotation). Solutions:

- Variable-Temperature NMR : Identify coalescence temperatures for rotamers.

- DFT Simulations : Compare calculated vs. observed coupling constants (J-values).

- Cross-Validation : Use HSQC/HMBC to confirm connectivity and rule out impurities .

Basic: What precautions are required for handling and storage?

Q. Methodological Answer :

- Storage : Refrigerate at 0–6°C in amber vials to prevent nitrile hydrolysis .

- Handling : Use inert atmosphere (N₂/Ar) during reactions to avoid moisture-sensitive side reactions.

Advanced: How to design retrosynthetic pathways for derivatives using computational tools?

Methodological Answer :

Leverage AI-driven platforms (e.g., Reaxys/PISTACHIO databases) to prioritize routes:

- Step 1 : Input target structure; filter by yield and feasibility.

- Step 2 : Simulate key steps (e.g., boronate coupling) using transition-state modeling.

- Step 3 : Validate with small-scale trials (mg-scale) before scaling .

Basic: Why is fluorine substitution critical for biological activity in related compounds?

Methodological Answer :

Fluorine enhances metabolic stability and binding affinity via:

- Hydrophobic Interactions : F···C contacts in enzyme active sites.

- Electronegativity : Polarizes adjacent C-H bonds, altering pharmacokinetics.

Validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .

Advanced: How to optimize reaction yields in sterically hindered environments?

Q. Methodological Answer :

- Microwave Synthesis : Accelerate reactions (e.g., 30 min vs. 12 hrs conventional heating).

- Bulky Ligands : Use t-BuXPhos for Pd-catalyzed couplings to reduce steric clash.

- Solvent Screening : Test low-viscosity solvents (e.g., MeCN) for better diffusion .

Basic: What computational models predict degradation pathways under physiological conditions?

Q. Methodological Answer :

- QM/MM Simulations : Map hydrolysis pathways of the nitrile group.

- Forced Degradation Studies : Expose to pH 1–13 buffers; analyze via HPLC-MS .

Advanced: How to validate crystallographic data against potential twinning or disorder?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.